Cas no 1466846-88-7 (Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate)

Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for the construction of azetidine-containing compounds. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions, making it suitable for multi-step synthetic routes. The 3-chlorophenyl and hydroxy substituents provide functional handles for further derivatization, enabling applications in medicinal chemistry and material science. Its well-defined stereochemistry and high purity ensure reproducibility in reactions. This compound is particularly useful in the development of pharmaceuticals, where azetidine scaffolds are increasingly employed for their conformational rigidity and bioactivity. Proper handling under inert conditions is recommended to preserve its integrity.
Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate structure
1466846-88-7 structure
Product name:Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate
CAS No:1466846-88-7
MF:C14H18ClNO3
Molecular Weight:283.750623226166
MDL:MFCD21081289
CID:4918108
PubChem ID:65919822

Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • TERT-BUTYL 3-(3-CHLOROPHENYL)-3-HYDROXYAZETIDINE-1-CARBOXYLATE
    • Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate
    • MDL: MFCD21081289
    • インチ: 1S/C14H18ClNO3/c1-13(2,3)19-12(17)16-8-14(18,9-16)10-5-4-6-11(15)7-10/h4-7,18H,8-9H2,1-3H3
    • InChIKey: ZODNOMSTTJIERR-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)C1(CN(C(=O)OC(C)(C)C)C1)O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 347
  • XLogP3: 2.2
  • トポロジー分子極性表面積: 49.8

Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM285642-1g
tert-Butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate
1466846-88-7 95+%
1g
$425 2021-06-09
Enamine
EN300-3376063-5.0g
tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate
1466846-88-7
5.0g
$4890.0 2023-07-07
Enamine
EN300-3376063-10.0g
tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate
1466846-88-7
10.0g
$7250.0 2023-07-07
Enamine
EN300-3376063-1g
tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate
1466846-88-7
1g
$699.0 2023-09-03
Enamine
EN300-3376063-10g
tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate
1466846-88-7
10g
$3007.0 2023-09-03
Alichem
A019125277-1g
Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate
1466846-88-7 95%
1g
464.10 USD 2021-06-16
Enamine
EN300-3376063-0.25g
tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate
1466846-88-7
0.25g
$642.0 2023-09-03
Enamine
EN300-3376063-0.5g
tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate
1466846-88-7
0.5g
$671.0 2023-09-03
Enamine
EN300-3376063-5g
tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate
1466846-88-7
5g
$2028.0 2023-09-03
Enamine
EN300-3376063-0.1g
tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate
1466846-88-7
0.1g
$615.0 2023-09-03

Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate 関連文献

Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylateに関する追加情報

Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate: A Comprehensive Overview

The compound Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate (CAS No. 1466846-88-7) is a highly specialized organic molecule with significant applications in the fields of pharmaceuticals, agrochemicals, and advanced materials. This compound belongs to the class of azetidines, which are four-membered ring structures with unique chemical properties. The molecule's structure incorporates a tert-butyl group, a hydroxyl group, and a chlorophenyl substituent, making it a versatile building block for various chemical syntheses.

Recent studies have highlighted the potential of azetidine derivatives in drug discovery, particularly in the development of kinase inhibitors and GPCR modulators. The tert-butyl group in this compound contributes to its stability and lipophilicity, which are critical properties for drug candidates. Additionally, the presence of the 3-chlorophenyl group introduces electronic and steric effects that can be exploited to modulate biological activity.

One of the most promising applications of Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate lies in its role as an intermediate in the synthesis of bioactive compounds. Researchers have demonstrated that this compound can be efficiently converted into more complex structures through various coupling reactions, such as Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination. These transformations are pivotal in creating molecules with enhanced pharmacokinetic profiles.

In the context of agrochemicals, this compound has shown potential as a precursor for fungicides and herbicides. Its ability to undergo nucleophilic substitution reactions makes it an ideal candidate for designing molecules with improved selectivity and efficacy against agricultural pests. Recent advancements in green chemistry have also explored the use of this compound in environmentally friendly synthesis pathways, aligning with global sustainability goals.

The structural uniqueness of Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate has also made it a valuable tool in materials science. Its incorporation into polymer frameworks has been investigated for applications in drug delivery systems and stimuli-responsive materials. The hydroxyl group within the molecule can serve as a reactive site for functionalizing polymers, enabling tailored properties such as biodegradability and controlled release capabilities.

From a synthetic perspective, the preparation of this compound involves multi-step processes that require precise control over reaction conditions. Key steps include the formation of the azetidine ring through cyclization reactions and subsequent functionalization to introduce substituents like the tert-butyl and chlorophenyl groups. Recent innovations in catalytic methods have significantly improved the efficiency and scalability of these syntheses.

In conclusion, Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate stands out as a versatile and valuable molecule with diverse applications across multiple disciplines. Its unique structure, combined with cutting-edge synthetic methodologies and research advancements, positions it as a key player in future developments within pharmaceuticals, agrochemicals, and materials science.

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